molecular formula C15H13ClFNO2S B5729300 N-(3-chloro-4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide

N-(3-chloro-4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide

Cat. No. B5729300
M. Wt: 325.8 g/mol
InChI Key: ALVQQVOEOGFHNK-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide” is a chemical compound with the linear formula C14H11ClFNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide exerts its effects by modulating the activity of ion channels such as TRPM8 and TRPA1. These ion channels are involved in various physiological processes such as pain perception, inflammation, and cancer cell growth. This compound binds to these ion channels and inhibits their activity, leading to the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In pain management, this compound has been shown to have analgesic effects by reducing pain perception.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments, such as its high potency and selectivity for ion channels such as TRPM8 and TRPA1. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

N-(3-chloro-4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has several potential future directions for research. In cancer research, this compound could be further studied for its potential as a therapeutic agent for various types of cancer. In inflammation, this compound could be studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. In pain management, this compound could be studied for its potential as a novel analgesic agent. Furthermore, this compound could be further optimized for its pharmacokinetic properties to improve its bioavailability and efficacy.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and physiological effects in cancer research, inflammation, and pain management. This compound has several advantages for lab experiments, such as its high potency and selectivity for ion channels such as TRPM8 and TRPA1. However, this compound also has some limitations, such as its low solubility in aqueous solutions. This compound has several potential future directions for research, such as its potential as a therapeutic agent for various types of cancer, inflammatory diseases, and as a novel analgesic agent.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide can be synthesized through a multistep process involving the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-4-(methylthio)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the final product, this compound.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-methoxy-4-(methylthio)benzamide has been studied for its potential therapeutic applications in various fields such as cancer research, inflammation, and pain management. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the TRPM8 ion channel, which is overexpressed in many types of cancer cells. This compound has also been studied for its anti-inflammatory effects, where it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to have analgesic effects by targeting the TRPA1 ion channel, which is involved in pain perception.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2S/c1-20-14-8-10(21-2)4-5-11(14)15(19)18-9-3-6-13(17)12(16)7-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVQQVOEOGFHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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